4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride
Description
4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride is a piperidine-based compound with a phenoxyethyl substituent containing nitro (-NO₂) and trifluoromethyl (-CF₃) groups at positions 2 and 4 of the aromatic ring, respectively. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. The molecular formula is C₁₃H₁₆ClF₃N₂O₃, with a molecular weight of 340.73 g/mol .
Properties
IUPAC Name |
4-[2-[2-nitro-4-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3.ClH/c15-14(16,17)11-1-2-13(12(9-11)19(20)21)22-8-5-10-3-6-18-7-4-10;/h1-2,9-10,18H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAPMUBVMSAXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Phenoxy-Ethyl Intermediate
The phenoxy group is linked to an ethyl chain, which is then connected to the piperidine ring. This step generally involves an SN2 nucleophilic substitution reaction where the phenol oxygen attacks an ethyl halide or similar electrophile.
- The reaction conditions typically involve the use of alkali to deprotonate the phenol, enhancing its nucleophilicity.
- Solvents such as alcohols, ethers, or aromatic hydrocarbons are used to optimize solubility and reaction rates.
Synthesis of the Piperidine Moiety and Coupling
The piperidine ring is introduced usually through alkylation or nucleophilic substitution involving the ethyl phenoxy intermediate.
A notable method for synthesizing related piperidine derivatives (e.g., 4-[4-(trifluoromethoxy)phenoxyl]piperidine) involves a multi-step process starting from the corresponding pyridine derivative, followed by N-benzylation, reduction, catalytic hydrogenation, and finally alkali treatment to yield the piperidine compound.
The detailed steps include:
N-Benzylation : Reaction of 4-[4-(trifluoromethoxy)phenoxyl]pyridine with benzyl halides under heating (40–150°C) in solvents such as alcohols, arenes, esters, or ethers to form N-benzyl pyridinium salts.
Reduction : Conversion of the pyridinium salt to the tetrahydropyridine intermediate using reductive agents like sodium borohydride or catalytic hydrogenation with nickel or palladium catalysts at 0–40°C.
Catalytic Hydrogenation and Acid Treatment : Further hydrogenation in the presence of acids (e.g., hydrochloric acid, trifluoroacetic acid) and catalysts (Raney nickel, palladium-carbon) at 0–100°C to form the piperidinium salt.
Alkali Treatment : Reaction of the piperidinium salt with alkalis such as sodium hydroxide or potassium hydroxide to yield the free base piperidine compound.
These steps are optimized for high yield, purity, and cost-effectiveness, avoiding expensive starting materials or catalysts and minimizing side reactions.
Formation of the Hydrochloride Salt
The final step involves converting the free base 4-{2-[2-nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine into its hydrochloride salt to enhance stability, solubility, and ease of handling.
This is typically achieved by treatment with hydrochloric acid in suitable solvents such as ethanol, ethyl acetate, or ethers.
The salt formation is usually accompanied by crystallization or precipitation, facilitating purification.
Summary of Reaction Conditions and Reagents
Research Findings and Advantages of the Method
The described multi-step method for related piperidine derivatives results in high yields (up to 90%) and high purity (>98%) products, with simplified purification protocols.
The use of relatively inexpensive starting materials and catalysts reduces production costs.
The method avoids problematic side reactions such as elimination during SN2 steps or incomplete reductions, which are common in alternative routes.
The process is scalable and suitable for industrial production due to mild reaction conditions and straightforward work-up procedures.
Chemical Reactions Analysis
Types of Reactions: 4-{2
Biological Activity
4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride, with the CAS number 1220032-56-3, is a synthetic organic compound notable for its potential biological activities, including antimicrobial and anticancer properties. Its structure features a piperidine ring linked to a nitro-substituted phenoxy group, which contributes to its biological efficacy.
Chemical Formula
- Molecular Formula : C14H17ClF3N2O3
- IUPAC Name : 4-[2-[2-nitro-4-(trifluoromethyl)phenoxy]ethyl]piperidine; hydrochloride
Key Structural Features
- Nitro Group : Enhances reactivity and biological activity.
- Trifluoromethyl Group : Increases lipophilicity and binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 336.75 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs possess significant antimicrobial properties. The presence of the nitro group is often correlated with enhanced antibacterial activity. For instance, derivatives of piperidine have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A431 (skin cancer). The mechanism of action is believed to involve the disruption of cellular pathways critical for cancer cell survival.
Case Study: Cytotoxicity against MCF-7 Cell Line
A study evaluated the cytotoxic effects of this compound on the MCF-7 cell line. The results indicated an IC50 value of approximately 15 μM, suggesting moderate cytotoxicity compared to standard chemotherapeutic agents.
The biological activity is hypothesized to arise from the compound's ability to interact with specific molecular targets:
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell metabolism.
- Receptor Binding : Interaction with receptors that modulate cell growth and apoptosis.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference Source |
|---|---|---|
| Antimicrobial | Effective against bacteria | |
| Anticancer | Cytotoxic to MCF-7 cells | |
| Enzyme Inhibition | Possible COX-2 inhibition |
Recent Investigations
- Antimicrobial Studies : Research has shown that derivatives similar to this compound exhibit potent antibacterial effects, making them candidates for further development in treating infections.
- Anticancer Studies : Investigations into its anticancer properties have revealed that it may induce apoptosis in cancer cells through various pathways, including oxidative stress mechanisms.
Molecular Docking Studies
Molecular docking studies suggest that the trifluoromethyl group enhances binding interactions with target proteins, potentially increasing the compound's efficacy. These studies are crucial for understanding how structural modifications can optimize biological activity.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activity
The compound is recognized for its potential pharmacological activities, particularly in the development of novel therapeutic agents. The presence of both nitro and trifluoromethyl groups enhances its biological activity by improving binding affinity to specific targets in biological systems. Research indicates that compounds containing trifluoromethyl groups often exhibit improved pharmacokinetic properties, making them suitable candidates for drug development .
Case Studies
- Anticonvulsant Properties : Some studies have investigated the anticonvulsant effects of related compounds, suggesting that modifications in the piperidine structure can lead to enhanced efficacy against seizure disorders .
- Cancer Research : The compound's structural analogs have been explored for their potential anti-cancer properties. For instance, the trifluoromethyl group is known to influence metabolic stability and selectivity towards cancer cell lines .
Chemical Synthesis
Building Block in Organic Synthesis
4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing complex organic molecules. Typical reactions include nucleophilic substitutions and coupling reactions, which are essential in creating more complex structures used in pharmaceuticals and agrochemicals .
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Can be used to introduce new functional groups into the molecule. |
| Coupling Reactions | Useful for forming carbon-carbon bonds in complex molecules. |
Materials Science
Polymer Chemistry
In materials science, this compound is being evaluated for its role in developing new polymeric materials with enhanced properties. The incorporation of trifluoromethyl groups can impart unique thermal and chemical resistance to polymers, making them suitable for high-performance applications .
Environmental Applications
Pesticide Development
The compound's structural characteristics make it a candidate for developing new agrochemicals, particularly pesticides. Research into fluorinated compounds has shown their effectiveness in increasing the potency and reducing the environmental impact of pesticides due to their lower volatility and higher stability under environmental conditions .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares key structural and functional attributes of the target compound with analogues:
Q & A
Q. Can this compound serve as a precursor for radiolabeled probes in imaging studies?
- Feasibility Assessment :
- Labeling Sites : Introduce at the trifluoromethyl group via halogen exchange (requires high-temperature microreactors) .
- Challenges : Nitro groups may interfere with radiochemical yields; consider pre-reduction to amine for easier functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
